molecular formula C7H9BrO5 B180679 Dimethyl 3-bromo-2-oxopentanedioate CAS No. 148728-48-7

Dimethyl 3-bromo-2-oxopentanedioate

Cat. No.: B180679
CAS No.: 148728-48-7
M. Wt: 253.05 g/mol
InChI Key: MILNARYFLZZSHA-UHFFFAOYSA-N
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Description

Dimethyl 3-bromo-2-oxopentanedioate is an organic compound with the molecular formula C7H9BrO5. It is a derivative of pentanedioic acid, where the hydrogen atoms at positions 3 and 2 are replaced by a bromine atom and a keto group, respectively. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-bromo-2-oxopentanedioate can be synthesized through various methods. One common synthetic route involves the bromination of dimethyl 2-oxopentanedioate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromo-2-oxopentanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be further oxidized to form more complex structures, depending on the oxidizing agents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives like amides or thioethers.

    Reduction: Formation of dimethyl 3-hydroxy-2-oxopentanedioate.

    Oxidation: Formation of more oxidized derivatives, potentially leading to ring structures or extended conjugation systems.

Scientific Research Applications

Dimethyl 3-bromo-2-oxopentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl 3-bromo-2-oxopentanedioate depends on its specific application. In chemical reactions, the bromine atom and keto group provide reactive sites for nucleophilic attack and reduction, respectively. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-oxopentanedioate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Dimethyl 3-chloro-2-oxopentanedioate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Dimethyl 3-iodo-2-oxopentanedioate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

Uniqueness

Dimethyl 3-bromo-2-oxopentanedioate is unique due to the presence of both a bromine atom and a keto group, providing multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of reactions to produce diverse products.

Properties

IUPAC Name

dimethyl 3-bromo-2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO5/c1-12-5(9)3-4(8)6(10)7(11)13-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILNARYFLZZSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617989
Record name Dimethyl 3-bromo-2-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148728-48-7
Record name Dimethyl 3-bromo-2-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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